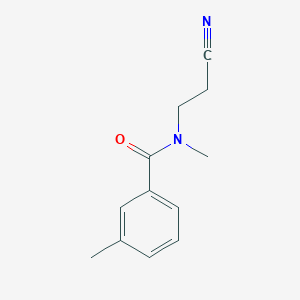

N-(2-cyanoethyl)-N,3-dimethylbenzamide

Description

Significance of Substituted Benzamides in Contemporary Chemical and Biological Research

Substituted benzamides represent a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in both chemical and biological sciences due to its remarkable versatility. The amide bond itself is fundamental to biochemistry and organic chemistry, appearing in a vast array of pharmaceuticals, natural products, and biologically active molecules. pulsus.com The prevalence of benzamide (B126) derivatives extends to industrial materials, including polymers and lubricants. pulsus.com

In the realm of medicinal chemistry, the benzamide scaffold is of paramount importance. The strategic placement of various substituents on the benzene ring and the amide nitrogen leads to a wide spectrum of pharmacological activities. pulsus.com Researchers have successfully developed benzamide-based compounds with applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The adaptability of the benzamide structure allows for fine-tuning of its properties to interact with specific biological targets, making it a privileged scaffold in drug discovery. New, more atom-economical, and sustainable synthetic routes to access this important class of compounds are continually being developed to meet the demands of modern chemical research. pulsus.com

Positioning of N-(2-cyanoethyl)-N,3-dimethylbenzamide within Functionalized Benzamide Chemistry

This compound is a distinct molecule within the extensive family of functionalized benzamides. Its structure is defined by three key components: a tertiary amide, a 3-methylbenzoyl group (m-toluoyl group), and an N-cyanoethyl substituent.

The core structure is derived from N,3-dimethylbenzamide. nih.gov This m-toluamide framework is notably present in one of the most widely recognized benzamide derivatives, N,N-Diethyl-m-toluamide (DEET), which is a highly effective insect repellent. wikipedia.org This structural similarity suggests that this compound could be investigated for related biological activities.

The defining feature of this compound is the N-(2-cyanoethyl) group, which is introduced through a process known as cyanoethylation, typically involving a reaction with acrylonitrile. google.comgoogle.com The presence of the cyanoethyl moiety imparts specific chemical characteristics. Cyanoethylated compounds have found applications as specialized materials; for example, N,N-bis-(2-cyanoethyl)-formamide has been utilized as a stationary phase in gas chromatography for the separation of aromatic hydrocarbons. dtic.mil Furthermore, cyanoethylated polyamides are known to function as hardeners for polyepoxide resins, highlighting their role in polymer chemistry. google.com The nitrile group (C≡N) is also a highly versatile functional group in organic synthesis, capable of being converted into amines, carboxylic acids, and other functionalities. nih.gov

Therefore, this compound is positioned at the intersection of biologically relevant scaffolds and functional materials chemistry, making it a molecule of potential interest for diverse applications.

Overview of Advanced Research Domains Pertinent to this compound

The unique structural combination of this compound makes it relevant to several advanced research domains.

Materials Science : The N-cyanoethyl group suggests potential applications in the development of functional polymers and materials. Research into cyanoethylated compounds for use as resin hardeners or components of advanced composites is an active field. google.com The polarity imparted by the nitrile functionality could also be exploited in the design of materials for separation sciences, such as specialized phases for chromatography. dtic.mil

Medicinal and Agrochemical Chemistry : Given the benzamide core and its relation to compounds like DEET, there is a rationale for exploring this molecule for biological activity. wikipedia.org While many researched benzamides feature an amino group, such as the insecticide intermediate 2-Amino-5-cyano-N,3-dimethylbenzamide, the specific substitutions on the target compound warrant investigation in their own right. nih.govwipo.int The development of new active ingredients for crop protection or public health is a significant area of research.

Synthetic Chemistry : As a functionalized molecule, this compound can serve as a building block or intermediate for the synthesis of more complex chemical structures. The reactivity of the nitrile group allows for its transformation into various other functionalities, opening pathways to novel compound libraries for screening and discovery. nih.gov

Chemical Compound Data

Below are tables detailing the properties of the primary subject compound and a list of all chemical compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanoethyl)-N,3-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10-5-3-6-11(9-10)12(15)14(2)8-4-7-13/h3,5-6,9H,4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFBVYUIJDBIPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(C)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Ligand Design Principles

Comprehensive Analysis of Structural Modifications on Biological Activity

The biological profile of benzamide (B126) derivatives can be significantly altered by modifying various parts of the molecule. These modifications can influence the compound's affinity for its biological target, its selectivity, and its pharmacokinetic properties.

The nature of the substituents on the amide nitrogen plays a crucial role in determining the pharmacological activity of benzamide compounds. While direct SAR studies on N-(2-cyanoethyl)-N,3-dimethylbenzamide are not extensively available in the public domain, inferences can be drawn from research on related N-substituted benzamides.

The N-cyanoethyl group is a key feature of the target molecule. The cyano group can act as a hydrogen bond acceptor, potentially interacting with specific residues in a receptor's binding pocket. The ethyl linker provides a degree of conformational flexibility, allowing the cyano group to orient itself optimally for such interactions.

In broader studies of benzamide analogs, the size and nature of the N-alkyl substituents have been shown to be critical. For instance, in a series of benzamide analogs developed as negative allosteric modulators of neuronal nicotinic receptors, variations in the N-substituent chain length led to changes in potency, suggesting the presence of steric limitations within the receptor binding pocket. nih.gov Similarly, studies on other N-substituted benzamides have demonstrated that even small changes, such as the addition of a methyl group, can significantly impact biological activity. mdpi.com

Table 1: Inferred Impact of N-Substituent Modifications on Benzamide Bioactivity

| Modification | Inferred Effect on Bioactivity | Rationale/Supporting Evidence from Related Compounds |

| Presence of N-Cyanoethyl Group | Potential for enhanced binding affinity through hydrogen bond acceptance by the cyano moiety. | The cyano group is a known hydrogen bond acceptor, a common feature in ligand-receptor interactions. |

| N-Methyl Substitution | Creates a tertiary amide, removing the N-H hydrogen bond donor capability. This can alter the binding mode compared to primary or secondary amides. | Studies on various benzamides show that N-methylation significantly affects conformation and biological activity. mdpi.com |

| Variation in N-Alkyl Chain Length | Can modulate potency due to steric constraints within the binding pocket. | Research on nicotinic receptor modulators indicates that increasing N-alkyl chain length can decrease potency. nih.gov |

Substituents on the aromatic ring of benzamides can profoundly influence their pharmacological profiles by altering electronic distribution, lipophilicity, and steric interactions with the target receptor. nih.govlibretexts.org

The 3-methyl group in this compound is an important feature. The position and nature of substituents on the phenyl ring can dictate selectivity and affinity. For example, in studies of substituted benzamides targeting the D4 dopamine (B1211576) receptor, polar substituents at the meta (5-) and para (4-) positions were found to enhance binding affinity. nih.gov The methyl group at the 3-position (meta) of the target compound is a relatively small, lipophilic group that can influence the orientation of the molecule within a binding site.

Other common substitutions on the aromatic ring of benzamide scaffolds have been shown to have significant effects:

Cyano Group: The introduction of a cyano group on the aromatic ring can act as a potent electron-withdrawing group and a hydrogen bond acceptor. This can lead to altered binding interactions and has been explored in the design of various bioactive molecules. nih.gov

Amino Group: An amino group can act as a hydrogen bond donor and can be protonated at physiological pH, introducing a positive charge. This can facilitate ionic interactions with negatively charged residues in a receptor. The introduction of an amino group has been shown to modulate the activity of benzamide derivatives. researchgate.net

Table 2: Inferred Pharmacological Impact of Aromatic Ring Substitutions on Benzamide Scaffolds

| Substitution | Position | Inferred Pharmacological Impact | Rationale/Supporting Evidence from Related Compounds |

| Methyl | 3- (meta) | Can enhance binding through hydrophobic interactions and influence ligand conformation. | The introduction of methyl groups on the aromatic ring can modulate activity in various benzamide series. nih.gov |

| Cyano | Various | Acts as an electron-withdrawing group and hydrogen bond acceptor, potentially increasing binding affinity. | Cyanoacetamide derivatives have shown significant biological activity. nih.gov |

| Amino | Various | Can act as a hydrogen bond donor and form ionic interactions, significantly altering the pharmacological profile. | Amino-substituted benzamides have been synthesized and evaluated for various biological activities. researchgate.net |

Rational Design Strategies for this compound-Based Ligands

Rational drug design strategies aim to systematically modify a lead compound to improve its therapeutic properties. nih.govnih.govacs.org For ligands based on the this compound scaffold, several strategies can be envisioned based on the SAR principles discussed.

One approach involves the exploration of different substituents on the aromatic ring. Guided by computational modeling and an understanding of the target's binding site, one could introduce a variety of small, electron-donating, or electron-withdrawing groups at different positions to probe for favorable interactions. nih.gov For instance, if the target has a nearby hydrogen bond donor, introducing a hydrogen bond acceptor like a nitro or cyano group on the ring could enhance affinity.

Another strategy would be to modify the N-substituents. The length and branching of the N-alkyl chain could be varied to optimize steric fit within the binding pocket. The cyanoethyl group could also be replaced with other functional groups of similar size but with different electronic properties, such as a carboxamide or a small heterocyclic ring, to explore alternative binding modes.

Structure-based drug design, where the three-dimensional structure of the target protein is known, would be a powerful tool. nih.gov Docking studies could predict the binding orientation of this compound and suggest modifications that would lead to improved interactions with key amino acid residues.

Role of Conformational Flexibility and Molecular Geometry in Activity

The three-dimensional shape of a molecule, or its conformation, is critical for its ability to bind to a biological target. tandfonline.com The this compound molecule possesses several rotatable bonds, which impart a degree of conformational flexibility.

The N-cyanoethyl chain also has rotational freedom, allowing the terminal cyano group to adopt various positions relative to the rest of the molecule. This flexibility can be advantageous, as it may allow the ligand to adapt its conformation to fit optimally into a binding site. However, excessive flexibility can be detrimental, as it can lead to a loss of entropy upon binding, which can decrease affinity.

Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of this compound and to understand how its preferred conformations might relate to its biological activity. tandfonline.com Understanding the interplay between conformational flexibility and molecular geometry is essential for designing rigidified analogs that "pre-pay" the entropic penalty of binding, potentially leading to higher affinity ligands. mdpi.com

Advanced Analytical and Spectroscopic Characterization in Benzamide Research

High-Resolution Spectroscopic Methods for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Analysis (e.g., ¹H, ¹³C NMR)

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity for N-(2-cyanoethyl)-N,3-dimethylbenzamide are not available in the public domain. Such data would be essential for confirming the precise arrangement of protons and carbon atoms within the molecule, including the connectivity of the N-cyanoethyl group and the methyl groups on the nitrogen and the benzene (B151609) ring.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Detailed Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra for this compound could not be located. This information would be critical for identifying the characteristic vibrational frequencies of its functional groups, such as the nitrile (C≡N) stretch, the amide carbonyl (C=O) stretch, and various C-H and C-N vibrations.

X-ray Crystallography for Precise Three-Dimensional Architectural Determination

There are no published crystal structures for this compound in crystallographic databases. An X-ray crystallographic study would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, offering an unambiguous three-dimensional model of the molecule.

Chromatographic and Mass Spectrometric Techniques for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

Specific HPLC methods for the analysis and purity determination of this compound have not been documented. Research detailing retention times, column specifications, and mobile phase compositions would be necessary to establish a method for assessing the purity of this compound.

Mass Spectrometry (MS) and LC-MS/MS for Molecular Weight and Fragmentation Analysis

No mass spectrometry data, including molecular ion peaks or fragmentation patterns from techniques like electron ionization (EI) or electrospray ionization (ESI), were found for this compound. This data is fundamental for confirming the molecular weight and for structural elucidation by analyzing the fragmentation of the molecule.

Other Advanced Physical Characterization Techniques

Beyond the foundational spectroscopic methods, a variety of other advanced physical characterization techniques are crucial for a comprehensive understanding of a new chemical entity like this compound. These methods provide critical information about the solid-state properties, thermal behavior, and elemental composition of the compound.

Detailed experimental data for this compound is not widely reported in peer-reviewed literature. However, the following techniques represent the standard approach for its physical characterization.

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal properties of a compound.

Differential Scanning Calorimetry (DSC): This technique would be used to determine the melting point, and to identify any phase transitions or polymorphic forms of this compound. A sharp, well-defined endotherm in a DSC thermogram is indicative of a pure, crystalline solid.

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. This analysis would provide information on the thermal stability of the compound, identifying the temperature at which it begins to decompose.

X-ray Diffraction (XRD): X-ray Diffraction is a powerful technique for determining the crystallographic structure of a solid material.

Powder X-ray Diffraction (PXRD): This method would be used to assess the crystallinity of a bulk sample of this compound and to identify its characteristic diffraction pattern, which serves as a fingerprint for its crystalline form.

Single-Crystal X-ray Diffraction: If a suitable single crystal of the compound could be grown, this technique would provide the definitive three-dimensional arrangement of atoms in the molecule, including bond lengths and angles.

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this would involve measuring the weight percentages of carbon, hydrogen, nitrogen, and oxygen. The experimentally determined percentages would then be compared to the theoretical values calculated from its molecular formula (C₁₂H₁₄N₂O) to confirm its elemental composition.

Table of Expected Physical Characterization Data

| Technique | Information Provided | Expected Outcome for a Pure Sample |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions | A sharp endothermic peak at a specific temperature. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature | A stable mass until a specific temperature, followed by a loss of mass. |

| Powder X-ray Diffraction (PXRD) | Crystallinity, crystal phase identification | A unique pattern of diffraction peaks. |

| Elemental Analysis | Elemental composition (%C, %H, %N, %O) | Experimental values matching the theoretical values for C₁₂H₁₄N₂O. |

The application of these advanced physical characterization techniques is indispensable for establishing the identity, purity, and solid-state properties of a new benzamide (B126) derivative. While specific experimental data for this compound remains elusive in the public domain, the methodologies described here represent the gold standard for its comprehensive scientific investigation.

Computational Chemistry and in Silico Modeling for Benzamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electronic structure and its influence on chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the molecular geometry and energy of organic compounds, including benzamide (B126) derivatives. researchgate.netmdpi.comsemanticscholar.org This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP, can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule in its most stable conformation (the global minimum on the potential energy surface). semanticscholar.orgmdpi.com

For a molecule like N-(2-cyanoethyl)-N,3-dimethylbenzamide, DFT would be instrumental in determining the preferred orientation of the N-cyanoethyl and N-methyl groups relative to the dimethylbenzamide core. The accuracy of these geometric predictions is often validated by comparison with experimental data from techniques like X-ray crystallography, where available. mdpi.com The differences observed between experimental and calculated parameters are typically attributed to the fact that DFT calculations are often performed for a molecule in the gas phase, neglecting intermolecular interactions present in the solid state. mdpi.com

The following table illustrates typical geometric parameters that can be calculated using DFT for a benzamide derivative.

| Parameter | Description | Typical Calculated Value (for a related benzamide) |

| C=O Bond Length | The length of the carbonyl double bond. | ~1.23 Å |

| C-N Amide Bond Length | The length of the amide carbon-nitrogen bond. | ~1.33 Å |

| Aromatic C-C Bond Lengths | The lengths of the carbon-carbon bonds in the phenyl ring. | ~1.39 - 1.41 Å |

| Dihedral Angle (O=C-N-C) | The twist around the amide C-N bond. | Varies depending on substituents |

Note: The values presented are illustrative and would need to be specifically calculated for this compound.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.govnih.govaimspress.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more polarizable and has higher chemical reactivity. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in many organic molecules, the HOMO is often localized on electron-rich regions, while the LUMO is localized on electron-deficient regions. nih.gov

The following table outlines key parameters derived from HOMO-LUMO analysis.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies greater stability and lower reactivity. A smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Related to the HOMO-LUMO gap; higher hardness correlates with a larger gap. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A higher softness value indicates greater reactivity. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Can be estimated from HOMO and LUMO energies. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Higher values indicate a greater capacity to act as an electrophile. |

These parameters would be calculated for this compound to predict its reactivity profile.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions between orbitals. youtube.comwisc.edu It provides a detailed picture of the Lewis-like chemical bonding, including the analysis of lone pairs, bond orbitals, and antibonding orbitals. NBO analysis can quantify the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors), which is crucial for understanding hyperconjugative interactions and the stability of the molecule. youtube.com

For a molecule like this compound, NBO analysis could reveal the nature of the hybridization of the atoms and the extent of electron delocalization from the nitrogen lone pair into the carbonyl group and the aromatic ring. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. youtube.com

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and simulation approaches are employed to study the behavior of molecules in a more complex environment, such as in the presence of a biological target or in solution.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. mdpi.comresearchgate.netresearchgate.net This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity. mdpi.com

If this compound were being investigated as a potential therapeutic agent, molecular docking could be used to predict its binding mode to a specific protein target. researchgate.net The docking results would provide information on the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. mdpi.com This information is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective analogs. nih.govresearchgate.net

The following table summarizes the key outputs of a molecular docking study.

| Output | Description | Importance in Drug Design |

| Binding Affinity (Score) | An estimation of the strength of the interaction between the ligand and the receptor, often in kcal/mol. | A lower (more negative) score generally indicates a stronger binding affinity. |

| Binding Pose | The predicted three-dimensional orientation and conformation of the ligand within the receptor's binding site. | Reveals the specific interactions that stabilize the ligand-receptor complex. |

| Key Interacting Residues | The amino acid residues in the receptor that form significant interactions with the ligand. | Highlights the critical residues for binding and provides targets for site-directed mutagenesis studies. |

| Hydrogen Bonds | The specific hydrogen bond interactions between the ligand and the receptor. | Crucial for the specificity and strength of binding. |

| Hydrophobic Interactions | The non-polar interactions between the ligand and the receptor. | Important for the overall stability of the complex. |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. acs.orgacs.orgnih.gov This technique is used to study the conformational changes of molecules and their complexes, as well as the thermodynamics of binding processes. MD simulations can provide a more realistic representation of the biological environment by including explicit solvent molecules and allowing for the flexibility of both the ligand and the receptor. nih.govresearchgate.net

For the this compound-protein complex predicted by molecular docking, an MD simulation could be performed to assess the stability of the binding pose over time. acs.orgacs.org The simulation would reveal how the ligand and protein adapt to each other and whether the key interactions observed in the static docking pose are maintained throughout the simulation. Analysis of the MD trajectory can provide insights into the conformational landscape of the ligand in the binding site and the dynamics of the binding process itself. researchgate.netnih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time. acs.orgacs.org

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the receptor.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To provide a more accurate estimation of the binding affinity.

Preclinical in Vitro Studies and Assays for Benzamide Derivatives

Cell-Based Assays for Target Engagement and Phenotypic Screening

Cell-based assays are fundamental in early drug discovery to understand how a compound affects cellular functions and to identify its molecular targets. For benzamide (B126) derivatives, these assays can be broadly categorized into target engagement and phenotypic screening.

Target Engagement Assays: These assays confirm that a compound interacts with its intended molecular target within a cellular environment. While specific targets for N-(2-cyanoethyl)-N,3-dimethylbenzamide are not defined in the available literature, benzamide derivatives have been investigated for a variety of targets, including enzymes like histone deacetylases (HDACs) and receptors such as dopamine (B1211576) receptors. Methods for assessing target engagement are varied and can include cellular thermal shift assays (CETSA), reporter gene assays, or proximity-based assays like NanoBRET™. These techniques provide evidence of direct binding and can quantify the potency of the compound in a physiological context.

Table 1: Representative Cell-Based Assays for Benzamide Derivatives This table is illustrative of the types of assays used for the benzamide class of compounds. Specific data for this compound is not available.

| Assay Type | Purpose | Example Cell Lines | Measured Endpoint |

| MTT Assay | Measures cell viability and proliferation | MCF-7, A549, K562 | Colorimetric change proportional to viable cell number |

| Colony Formation | Assesses long-term proliferative capacity | Cancer cell lines | Number and size of cell colonies |

| Reporter Gene Assay | Measures activation or inhibition of a specific signaling pathway | Engineered cell lines | Luminescence or fluorescence |

| Cellular Thermal Shift | Confirms target protein binding | Various | Change in protein thermal stability |

Biochemical Enzyme Assays for Kinetic and Inhibition Profiling

Once a potential enzyme target is identified, biochemical assays are employed to characterize the interaction between the compound and the purified enzyme in a cell-free system. These assays are crucial for determining the compound's potency, selectivity, and mechanism of inhibition.

For benzamide derivatives, which are known to target enzymes such as monoamine oxidase-B (MAO-B) or various histone deacetylases, these assays are critical. The primary goal is to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies can elucidate whether the inhibition is competitive, non-competitive, or uncompetitive, and whether it is reversible or irreversible.

Table 2: Enzyme Inhibition Data for Selected Benzamide Analogues This table presents example data for other benzamide compounds to illustrate typical findings. No such data is publicly available for this compound.

| Compound | Target Enzyme | IC₅₀ (nM) | Type of Inhibition |

| Analogue of Ro 16-6491 | MAO-B | Varies by substitution | Competitive, Time-Dependent, Reversible |

| MS-275 (Entinostat) | HDAC1, HDAC3 | 80, 170 | Slow, Tight-Binding |

In Vitro Metabolism Studies and Metabolite Identification

Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. In vitro metabolism studies predict how a compound will be processed in the body, primarily by the liver.

Development and Application of Advanced Cell Culture Models for Mechanistic Insights

While traditional 2D cell cultures are valuable, they often fail to replicate the complex microenvironment of native tissues. Advanced cell culture models, such as 3D spheroids and organoids, provide a more physiologically relevant context for studying drug efficacy and mechanisms.

These 3D models better mimic cell-cell interactions, nutrient and oxygen gradients, and gene expression patterns found in vivo. For oncology-focused benzamide derivatives, testing in 3D tumor spheroids can offer a more accurate prediction of anti-tumor activity than 2D monolayer cultures. For neuro-active benzamides, brain organoids could provide insights into their effects on neuronal function and development. The application of these advanced models is becoming increasingly important for validating drug candidates before they move into more complex and costly in vivo studies.

Emerging Research Frontiers and Translational Opportunities

Integration of Advanced Omics Technologies in Benzamide (B126) Research

The advent of high-throughput omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of how benzamide derivatives exert their biological effects. These technologies provide a global view of the molecular changes within a biological system upon treatment with a compound, offering insights into mechanisms of action, identifying novel drug targets, and discovering biomarkers for drug efficacy and toxicity. nih.govacs.org

Transcriptomics , the study of the complete set of RNA transcripts, has been employed to understand the effects of benzamide compounds on gene expression. For instance, studies on benzamidine (B55565) derivatives, which share a structural relationship with benzamides, have shown that these compounds can inhibit the proliferation of human tumor cell lines by downregulating the expression of specific genes like c-myc. nih.gov More recent research on a benzamide derivative, BVL-GSK098, which has entered clinical development for tuberculosis, has demonstrated its ability to reprogram the transcriptome of Mycobacterium tuberculosis, highlighting the power of transcriptomics in identifying drug candidates that act via novel mechanisms. nih.gov

Proteomics , the large-scale study of proteins, offers a direct window into the functional machinery of the cell. Quantitative proteomic analysis has been instrumental in identifying the cellular targets of benzamide-based inhibitors. For example, a study on a 2-aminobenzamide (B116534) histone deacetylase (HDAC) inhibitor used quantitative proteomics to identify its specific protein binders in neural stem cells derived from patients with Friedreich's Ataxia. nih.gov This approach not only confirmed known targets but also revealed novel interacting proteins involved in RNA processing and chromatin remodeling, suggesting broader biological roles for this class of compounds. nih.gov Similarly, proteomic studies on bengamides, a class of natural products containing a benzamide moiety, led to the identification of methionine aminopeptidases as their molecular target. nih.gov

Metabolomics , the comprehensive analysis of small molecule metabolites, provides a snapshot of the metabolic state of a cell or organism. This technology is increasingly being used to elucidate the mechanisms of action and potential side effects of drugs. In the context of compounds with structural similarities to benzamides, such as the nitroheterocyclic drug benznidazole, metabolomic profiling of the parasite Trypanosoma cruzi revealed that the drug's toxicity is linked to its ability to form adducts with crucial low-molecular-weight thiols, thereby disrupting the parasite's redox balance. nih.gov This level of mechanistic detail would be difficult to obtain through traditional biochemical assays alone.

The integration of these omics technologies provides a powerful, multi-faceted approach to understanding the complex biology of benzamide compounds.

Table 1: Application of Omics Technologies in Benzamide and Related Compound Research

| Omics Technology | Compound Class | Key Findings | Reference(s) |

|---|---|---|---|

| Transcriptomics | Benzamidine derivatives | Inhibition of c-myc RNA accumulation in a human B-lymphoid tumor cell line. | nih.gov |

| Proteomics | 2-Aminobenzamide HDAC inhibitor | Identification of protein binders involved in transcriptional regulation and post-transcriptional mRNA processing in neural stem cells. | nih.gov |

| Proteomics | Bengamides | Identification of methionine aminopeptidases as a molecular target. | nih.gov |

| Metabolomics | Benznidazole | Revealed that the drug's mechanism involves the formation of adducts with low-molecular-weight thiols in Trypanosoma cruzi. | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

The versatility of the benzamide scaffold allows for its interaction with a wide array of biological targets, leading to its exploration in numerous therapeutic areas beyond its traditional use in neuropsychiatric disorders. drugbank.comnih.gov Researchers are actively identifying and validating novel targets for benzamide derivatives, opening up new avenues for the treatment of a diverse range of diseases.

One significant area of exploration is in the field of infectious diseases. The bacterial cell division protein FtsZ has emerged as a promising target for novel antibiotics. Several benzamide derivatives have been developed that inhibit FtsZ, leading to filamentation and lysis of bacteria. nih.gov These compounds have shown activity against both Gram-positive and Gram-negative pathogens, addressing a critical need for new broad-spectrum antibiotics. nih.gov

In the realm of oncology, benzamide derivatives are being investigated as inhibitors of several key cancer-related targets. Poly(ADP-ribose) polymerase-1 (PARP-1) , an enzyme crucial for DNA damage repair, is a validated target in cancer therapy. Novel benzamide derivatives have been designed that exhibit potent PARP-1 inhibitory activity and have shown significant anti-proliferative effects in human colorectal cancer cells. Furthermore, benzamides have been designed to inhibit the epidermal growth factor receptor (EGFR) and v-Src protein tyrosine kinases , which are involved in tumor growth and proliferation.

Metabolic diseases, such as diabetes, represent another promising therapeutic area for benzamide compounds. Through high-throughput screening, benzamide derivatives have been identified that protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced death. nih.gov One such derivative was found to lower blood glucose levels and increase β-cell survival in a diabetic mouse model, suggesting a new modality for diabetes treatment. nih.gov

The following table summarizes some of the novel biological targets being explored for benzamide derivatives.

Table 2: Novel Biological Targets for Benzamide Derivatives

| Biological Target | Therapeutic Area | Example Benzamide Derivative Class | Key Research Finding | Reference(s) |

|---|---|---|---|---|

| FtsZ | Infectious Diseases | 2,6-difluorobenzamides | Inhibition of bacterial cell division, leading to antibacterial activity. | nih.gov |

| PARP-1 | Oncology | Benzamides with benzamidophenyl scaffolds | Potent inhibition of PARP-1 and anti-proliferative activity in cancer cells. | |

| EGFR and v-Src Kinases | Oncology | Benzamides and Benzamidines | Specific inhibition of EGFR and v-Src tyrosine kinases. | |

| ER Stress Modulators | Diabetes | 3-(N-piperidinyl)methylbenzamides | Protection of pancreatic β-cells from ER stress-induced death. | nih.gov |

| STAT3 Signaling Pathway | Oncology | N-substituted sulfamoylbenzamides | Inhibition of STAT3 phosphorylation and downstream gene expression. | nih.gov |

| N-myristoyltransferase (NMT) | Infectious Diseases (Cryptosporidiosis) | Substituted benzamides | Selective inhibition of Cryptosporidium parvum NMT over the human enzyme. | nih.gov |

| Ectonucleotidases (NTPDases) | Thrombosis, Diabetes, Cancer | Sulfamoyl-benzamides | Selective inhibition of human NTPDase isoforms. | rsc.org |

| Sirtuin-2 (SIRT2) | Neurodegenerative Diseases | 3-(Benzylsulfonamido)benzamides | Potent and selective inhibition of SIRT2, showing neuroprotective potential. | nih.gov |

Development of Innovative Computational Tools for Drug Discovery and Design

The design and discovery of new drugs is a complex, time-consuming, and expensive process. Innovative computational tools are playing an increasingly crucial role in streamlining this pipeline, and their application to benzamide research is accelerating the identification of new therapeutic candidates. These tools enable researchers to design, screen, and prioritize compounds with desired properties in silico, thereby reducing the number of molecules that need to be synthesized and tested in the laboratory.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major pillars of computational drug discovery. In the context of benzamides, SBDD approaches, such as molecular docking , have been used to predict the binding modes of these compounds to their target proteins. For example, docking simulations have been employed to understand how benzamide derivatives interact with the active site of enzymes like acetylcholinesterase and β-secretase, which are key targets in Alzheimer's disease research. nih.govmdpi.com This information is invaluable for designing more potent and selective inhibitors.

Virtual screening is another powerful computational technique that allows for the rapid screening of vast libraries of chemical compounds to identify those that are most likely to bind to a biological target of interest. This can be done using either the 3D structure of the target (structure-based virtual screening) or the properties of known active compounds (ligand-based virtual screening). For instance, a combined approach using shape and electrostatic similarity comparisons, followed by molecular docking, was used to design selective inhibitors of the CYP1B1 enzyme, a target in hormone-related cancers. vensel.org This led to the synthesis of a focused library of benzamide derivatives for biological evaluation. vensel.org

The development of more sophisticated algorithms and the increasing availability of massive computational power are enabling the screening of ultra-large chemical libraries. These "make-on-demand" libraries contain billions of virtual compounds that can be synthesized if they are identified as promising hits. This approach significantly expands the chemical space that can be explored in the search for new drugs.

The following table highlights some of the innovative computational tools being applied in benzamide drug discovery.

Table 3: Innovative Computational Tools in Benzamide Drug Discovery

| Computational Tool/Approach | Application in Benzamide Research | Example | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predicting the binding mode of benzamide derivatives to their target proteins. | Elucidating the interaction of benzamide inhibitors with acetylcholinesterase and β-secretase. | nih.govmdpi.com |

| Shape and Electrostatic Screening | Designing selective inhibitors by comparing the shape and electrostatic properties of designed molecules with known inhibitors. | Design of selective CYP1B1 inhibitors based on a benzamide scaffold. | vensel.org |

| Virtual Screening of Large Libraries | Identifying novel hit compounds from vast chemical libraries for a specific biological target. | Identification of potential anticancer agents by screening libraries against protein kinase B-beta. | |

| Force Field-Based Conformational Analysis | Investigating the conformational flexibility and intramolecular interactions of benzamide derivatives. | Guiding the design of novel cereblon binders for the development of PROTACs. | nih.gov |

Interdisciplinary Research Collaborations in Chemical Biology

The complexity of modern drug discovery and chemical biology necessitates a highly collaborative and interdisciplinary approach. The journey from a chemical entity like N-(2-cyanoethyl)-N,3-dimethylbenzamide to a potential therapeutic agent requires the integration of expertise from diverse fields, including synthetic chemistry, molecular and cell biology, pharmacology, computational science, and clinical medicine.

Chemical biology , at its core, is an interdisciplinary science that uses chemical tools to understand and manipulate biological systems. nih.gov The development of novel benzamide-based probes and drug candidates is a prime example of chemical biology in action. For instance, the creation of a benzamide derivative that can reprogram the transcriptome of M. tuberculosis required a close collaboration between chemists who could synthesize the compound and biologists who could characterize its effects on the bacterium. nih.gov

A growing trend in drug discovery is the formation of partnerships between academic institutions and pharmaceutical companies. drugbank.comvu.nl These collaborations leverage the strengths of both sectors: academia's focus on basic research and novel target discovery, and industry's expertise in drug development, optimization, and commercialization. researchgate.netchemistryworld.com Such partnerships can accelerate the translation of fundamental scientific discoveries into new therapies. For example, a collaboration between academic researchers and a pharmaceutical company could take a novel benzamide inhibitor identified in a university lab and apply industry-standard medicinal chemistry and pharmacokinetic optimization to develop it into a clinical candidate.

Furthermore, non-profit organizations and public-private partnerships are playing an increasingly important role, particularly in areas of unmet medical need like neglected tropical diseases. nih.gov These organizations can bring together academic labs, industry partners, and funding agencies to create research consortiums focused on developing new treatments. A collaborative effort involving multiple partners led to the discovery and development of acoziborole, a novel drug for sleeping sickness, demonstrating the power of this model. nih.gov

The successful advancement of research on benzamides, from fundamental studies on their biological effects to the development of new medicines, will undoubtedly rely on the continued growth of these interdisciplinary collaborations. The case studies of successful drug discovery projects often reveal a common theme of effective teamwork between scientists from different backgrounds and institutions. acs.orgresearchgate.net

Q & A

Q. What are the established synthetic routes for N-(2-cyanoethyl)-N,3-dimethylbenzamide, and what reagents/conditions are critical?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting N,3-dimethylbenzamide with acrylonitrile under basic conditions (e.g., K₂CO₃) in acetone at 60°C facilitates cyanoethylation at the nitrogen site. Purification via column chromatography or recrystallization is recommended . Evidence from analogous compounds (e.g., N-(2-cyanoethyl)-N-ethylaniline) highlights the use of acrylonitrile as a cyanoethylating agent .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Key techniques include:

- ¹H NMR : To confirm substitution patterns (e.g., methyl groups at N and C3, cyanoethyl chain integration). Peaks near δ 2.3–2.7 ppm correspond to methyl groups, while δ 3.5–4.0 ppm signals relate to the cyanoethyl chain .

- IR Spectroscopy : A strong absorption band ~2240 cm⁻¹ confirms the nitrile group .

- HPLC-MS : For purity assessment and molecular ion ([M+H]⁺) verification .

Q. What are the critical physicochemical properties of this compound?

Predicted properties include:

- LogP : ~2.1 (indicating moderate lipophilicity) .

- Aqueous solubility : ~0.5 mg/mL (estimated via QSPR models) .

- Thermal stability : Decomposition temperatures >200°C (based on differential scanning calorimetry of structurally similar benzamides) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .

- Catalyst use : Palladium or copper catalysts may reduce side reactions in cyanoethylation .

- Temperature control : Lower temperatures (e.g., 4°C during acyl chloride coupling) minimize decomposition .

Q. How can computational methods predict the compound’s reactivity or biological targets?

- Quantum chemical calculations : Density Functional Theory (DFT) models optimize geometry and predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways .

- ADMET prediction : Tools like SwissADME evaluate toxicity and bioavailability .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies often arise from stereoelectronic effects or solvent interactions. Strategies include:

- Variable-temperature NMR : To distinguish dynamic rotational barriers in the cyanoethyl group .

- 2D-COSY/HSQC : Resolve overlapping signals in aromatic regions .

- Comparative analysis : Cross-reference with high-resolution crystallographic data of analogous compounds .

Q. What strategies validate the compound’s biological activity in enzyme inhibition assays?

- Dose-response curves : Test inhibition of kinases or proteases (IC₅₀ determination) .

- Control experiments : Use known inhibitors (e.g., staurosporine) to benchmark activity .

- Metabolic stability tests : Incubate with liver microsomes to assess degradation rates .

Q. How does the compound’s stability vary under different storage or experimental conditions?

- Photostability : UV-Vis spectroscopy under light exposure (λ > 300 nm) detects degradation .

- pH stability : Incubate in buffers (pH 2–12) and monitor via LC-MS for hydrolysis products .

- Long-term storage : -20°C under argon minimizes oxidation of the nitrile group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.